3-Nitro-L-tyrosine

Electrochemistry Redox Biology Protein Biochemistry

Choose 3-Nitro-L-tyrosine (CAS 621-44-3) as your definitive nitrative stress biomarker—not a generic tyrosine substitute. This is the specific product of peroxynitrite-mediated protein nitration, delivering ~330-fold lower detection limits via LC-hv-EC vs UV (dynamic range 2 nM–100 µM). Validated for LC-MS/MS multiplexing alongside 3-chloro- and 3-bromo-tyrosine. Its unique antibody-binding profile (low free-form affinity, high protein-conjugate affinity) makes it essential for immunoassay validation as both negative control for free analyte and positive control for nitrated protein detection. Prioritize for establishing LOD/LOQ in high-sensitivity biomarker assays.

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
CAS No. 621-44-3
Cat. No. B030807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-L-tyrosine
CAS621-44-3
Synonyms3-mononitrotyrosine
3-nitro-L-tyrosine
3-nitrotyrosine
3-nitrotyrosine, (DL)-isomer
3-nitrotyrosine, (L)-isomer
nitrotyrosine
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
InChIInChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1
InChIKeyFBTSQILOGYXGMD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-L-tyrosine (CAS 621-44-3): A Key Biomarker for Nitrative Stress and Oxidative Damage in Scientific Research


3-Nitro-L-tyrosine (CAS 621-44-3), also referred to as 3-nitrotyrosine (3-NT), is a non-proteinogenic L-α-amino acid belonging to the class of tyrosine and derivatives [1]. It is formed endogenously through the nitration of L-tyrosine residues in proteins, primarily mediated by reactive nitrogen species (RNS) such as peroxynitrite (ONOO−), which is generated from the reaction of nitric oxide (NO) and superoxide (O2•−) [2][3]. As a stable end-product of this process, 3-Nitro-L-tyrosine is widely utilized as a quantifiable biomarker for nitrative/oxidative stress in various pathophysiological conditions, including inflammation, neurodegenerative diseases, cardiovascular disorders, and cancer [4].

Why Substituting 3-Nitro-L-tyrosine with Other Tyrosine Derivatives or Biomarkers is Scientifically Unjustified


Generic substitution of 3-Nitro-L-tyrosine with other modified tyrosines (e.g., 3-chloro-L-tyrosine, 3-bromo-L-tyrosine) or unmodified L-tyrosine is not scientifically valid due to distinct physicochemical properties, divergent biochemical origins, and different pathophysiological implications. 3-Nitro-L-tyrosine is a specific product of *nitrative* stress, mediated by peroxynitrite, whereas analogs like 3-chloro-L-tyrosine and 3-bromo-L-tyrosine are markers of *chlorinative* and *brominative* stress, respectively, arising from distinct reactive halogen species [1]. Furthermore, the introduction of the electron-withdrawing nitro group dramatically alters the compound's electrochemical properties, influencing its reactivity and detection characteristics compared to L-tyrosine [2]. Consequently, using a generic substitute would misrepresent the specific nitrative pathway being studied and yield incomparable quantitative results in assays designed for 3-NT detection.

Quantitative Evidence: How 3-Nitro-L-tyrosine (CAS 621-44-3) Differentiates from Analogs in Analytical Performance and Biochemical Function


3-Nitro-L-tyrosine vs. L-Tyrosine: Increased Electrode Potential Reflecting Altered Reactivity

The introduction of a nitro group at the 3-position significantly elevates the electrode potential of the tyrosine derivative compared to the parent amino acid. This higher potential reflects the electron-withdrawing nature of the nitro group, making 3-Nitro-L-tyrosine a less easily oxidized species and fundamentally altering its behavior in electron transfer reactions within proteins [1].

Electrochemistry Redox Biology Protein Biochemistry

Analytical Performance: Postcolumn Photolysis with Electrochemical Detection (hv-EC) Offers a 10,000x Wider Dynamic Range and 330x Lower Detection Limit than UV Detection for 3-NT Quantification

Direct comparison of detection methods for liquid chromatography reveals that postcolumn photolysis followed by electrochemical detection (hv-EC) is the most effective technique for quantifying 3-Nitro-L-tyrosine, outperforming UV detection by several orders of magnitude [1]. This superior performance is crucial for measuring low endogenous levels of this biomarker.

Analytical Chemistry HPLC Method Validation

ELISA Antibody Affinity: Discriminative IC50 Values for Nitrated Proteins vs. Free Amino Acid and Halogenated Analogs

A competitive ELISA developed for detecting protein-bound 3-Nitrotyrosine exhibits high selectivity for nitrated proteins but low affinity for the free amino acid and its halogenated analog 3-chloro-L-tyrosine [1]. This selectivity profile is critical for assay design.

Immunoassay ELISA Protein Modification

Distinct Pathophysiological Origins: 3-NT (Nitrative Stress) vs. 3-CT (Chlorinative Stress) as Disease Biomarkers

3-Nitro-L-tyrosine (3-NT) and 3-Chloro-L-tyrosine (3-CT) are both markers of oxidative damage, but they originate from distinct biochemical pathways. 3-NT is the product of *nitrative* stress (mediated by peroxynitrite), while 3-CT is a marker of *chlorinative* stress (mediated by myeloperoxidase-derived hypochlorous acid) . In colorectal cancer patients, both metabolites were significantly elevated compared to healthy controls, but 3-NT levels were significantly lower in advanced cancer, a pattern not observed for 3-CT [1].

Oxidative Stress Inflammation Biomarker Research

LC-MS/MS Assay Sensitivity: Comparable Quantification Limits for 3-NT, 3-CT, and 3-BT Enable Simultaneous Profiling

A validated LC-MS/MS method for the simultaneous quantification of 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine (3-CT), and 3-Bromo-L-tyrosine (3-BT) in human plasma demonstrates high and comparable sensitivity for all three analytes [1]. This enables their concurrent analysis without compromising on the detection of any single species.

LC-MS/MS Bioanalysis Method Development

High-Impact Application Scenarios for 3-Nitro-L-tyrosine (CAS 621-44-3) Based on Quantitative Evidence


Development and Validation of High-Sensitivity HPLC Assays for Nitrative Stress

Given the demonstrated ~330-fold lower detection limit for 3-Nitro-L-tyrosine using LC with postcolumn photolysis and electrochemical detection (LC-hv-EC) compared to UV detection [1], this compound is optimally suited for use as an analytical standard in developing and validating high-sensitivity HPLC methods. Researchers aiming to quantify low-abundance 3-NT in biological fluids or tissue homogenates should prioritize this compound to establish method linearity, LOD, and LOQ, leveraging the method's wide dynamic range (2 nM to 100 µM) [1].

Multiplexed LC-MS/MS Biomarker Studies of Oxidative and Inflammatory Diseases

The validated LC-MS/MS method demonstrating comparable and sensitive quantification of 3-NT alongside 3-CT and 3-BT (LOQs of 0.100, 0.098, and 0.096 ng/mL, respectively) [1] supports the use of this compound in multiplexed biomarker panels. This is particularly valuable in clinical research for diseases with complex inflammatory components (e.g., cancer, cardiovascular disease), where simultaneous profiling of nitrative, chlorinative, and brominative stress markers provides a more comprehensive view of the pathological state.

Selective Immunoassay Design and Quality Control

The unique antibody-binding profile of 3-Nitro-L-tyrosine, where free 3-NT and 3-CT exhibit low affinity while nitrated proteins show high affinity (IC50 5-100 nM) [1], makes it an essential reagent for developing and validating immunoassays. It serves as a critical negative control for verifying antibody specificity against free analytes and as a positive control when conjugated to carrier proteins, ensuring that newly developed ELISAs or Western blot protocols accurately detect the intended protein-bound biomarker and not its free amino acid or halogenated analogs.

Investigating Redox Reactions and Protein Electron Transfer

The higher electrode potential of 3-Nitro-L-tyrosine compared to L-tyrosine (E°' at pH 7 is >0.97 V vs. 0.97 V for L-tyrosine) [1] makes this compound a crucial tool for biochemists studying electron transfer processes. It can be incorporated into model peptides or proteins to alter local redox potential and investigate the impact on reaction kinetics, radical formation, and the function of redox-active enzymes, providing insights that cannot be obtained with unmodified tyrosine.

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